molecular formula C5H12Cl3N B1656445 2-Chloro-N-(2-chloroethyl)-1-propanamine hydrochloride CAS No. 52801-93-1

2-Chloro-N-(2-chloroethyl)-1-propanamine hydrochloride

Cat. No.: B1656445
CAS No.: 52801-93-1
M. Wt: 192.5 g/mol
InChI Key: RBUMFOHMOVLYLD-UHFFFAOYSA-N
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Description

“2-Chloro-N-(2-chloroethyl)-1-propanamine hydrochloride” is a chemical compound with the molecular formula C6H14Cl3N . It is also known by other names such as “2-Chloro-N,N-diethylethylamine hydrochloride” and "2-Diethylaminoethylchloride hydrochloride" . It is used as an alkylating reagent for the synthesis of various compounds .


Synthesis Analysis

The compound can be synthesized by the reaction of diethanolamine and thionyl chloride . The reaction is carried out by dissolving thionyl chloride in chloroform and dropping a mixture of diethanolamine and chloroform below 0°C. The droplet acceleration is controlled to maintain the temperature at -4-6 ℃ .


Molecular Structure Analysis

The molecular weight of “this compound” is approximately 206.541 Da . The compound has a linear formula of (C2H5)2NCH2CH2Cl · HCl .


Chemical Reactions Analysis

This compound is widely used as an intermediate and starting reagent for organic synthesis . It acts as an alkylating reagent for the synthesis of substituted oxindole derivatives to be used as growth hormone secretagogs and 1-substituted-5,6-dinitrobenzimidazoles with antimicrobial and antiprotozoal activities .


Physical and Chemical Properties Analysis

The compound is a crystalline powder with a white to beige color . It has a melting point of 212-214℃ and a boiling point of 204.2°C at 760 mmHg . It is soluble in water .

Safety and Hazards

“2-Chloro-N-(2-chloroethyl)-1-propanamine hydrochloride” is considered hazardous. It is harmful if swallowed, fatal in contact with skin, and fatal if inhaled. It causes severe skin burns and eye damage . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

Biochemical Analysis

Biochemical Properties

2-Chloro-N-(2-chloroethyl)-1-propanamine hydrochloride plays a crucial role in biochemical reactions, particularly in the synthesis of other chemical compounds. It interacts with enzymes such as diethanolamine and thionyl chloride during its production process . The compound’s interactions with these enzymes facilitate the formation of its molecular structure, which is essential for its biochemical activity. Additionally, this compound can interact with proteins and other biomolecules, potentially altering their function and activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are significant. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to cause severe skin burns and eye damage, indicating its potential to disrupt cellular integrity and function . Moreover, this compound may induce genetic defects, further impacting cellular processes and overall cell health .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, leading to enzyme inhibition or activation. The compound’s interaction with enzymes such as diethanolamine and thionyl chloride during its synthesis highlights its potential to modulate enzyme activity . Additionally, this compound can cause changes in gene expression, further influencing cellular function and biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is sensitive to hygroscopic conditions and should be stored below 30°C to maintain its stability . Long-term exposure to this compound may result in cumulative effects on cellular processes, highlighting the importance of controlled experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. For example, the LD50 value for oral administration in rabbits is 1150 mg/kg, indicating the compound’s potential toxicity at high doses . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in various applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other chemical compounds. The compound’s role in metabolic flux and its impact on metabolite levels are essential aspects of its biochemical activity. For instance, its interaction with diethanolamine and thionyl chloride during synthesis highlights its involvement in specific metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific tissues can influence its overall effects on cellular function .

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Understanding its subcellular localization can provide insights into its mechanisms of action and potential therapeutic applications .

Properties

IUPAC Name

2-chloro-N-(2-chloroethyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11Cl2N.ClH/c1-5(7)4-8-3-2-6;/h5,8H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBUMFOHMOVLYLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCCCl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60967266
Record name 2-Chloro-N-(2-chloroethyl)propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60967266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52801-93-1
Record name 1-Propylamine, 2-chloro-N-(2-chloroethyl)-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052801931
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-N-(2-chloroethyl)propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60967266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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